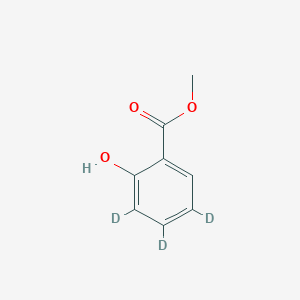

Methyl salicylate-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4,5-trideuterio-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHQGOLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of salicylic acid reacts with deuterated methanol under acidic conditions. Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) is the preferred catalyst, as it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by CD<sub>3</sub>OD. Key parameters include:

Workup and Purification

Post-reaction, the crude mixture undergoes neutralization with 5% sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) to remove residual acid, followed by aqueous washes to achieve a neutral pH. The organic layer is then subjected to vacuum distillation (15–20 mmHg) to isolate methyl salicylate-d3, collected at 112–117°C.

Table 1: Optimization of Esterification Parameters

Alternative Catalytic Systems

While sulfuric acid remains the standard catalyst, alternative systems have been explored to improve efficiency or reduce side reactions.

Heterogeneous Acid Catalysts

Solid acids, such as sulfonated mesoporous silica or ion-exchange resins, offer advantages in recyclability and reduced corrosiveness. For example, Amberlyst-15 achieves 85–90% conversion of salicylic acid to methyl salicylate-d3 under reflux conditions, though prolonged reaction times (8–10 hours) are required compared to H<sub>2</sub>SO<sub>4</sub>.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–45 minutes by enhancing molecular agitation. A study using 300 W irradiation at 100°C reported a 92% yield of methyl salicylate-d3, though scalability remains a challenge.

Deuterium-Labeling Considerations

The incorporation of deuterium necessitates stringent anhydrous conditions to prevent isotopic exchange with ambient moisture. Key precautions include:

-

Deuterated Reagent Purity : CD<sub>3</sub>OD must be ≥99.8% deuterated to minimize protiated impurities.

-

Storage : Products are stored under inert gas (N<sub>2</sub> or Ar) at –20°C to mitigate back-exchange.

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy : <sup>1</sup>H NMR shows absence of the methyl proton signal at δ 3.8–4.0 ppm, confirming deuteration.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 156.1 (C<sub>8</sub>H<sub>5</sub>D<sub>3</sub>O<sub>3</sub><sup>+</sup>).

Industrial-Scale Challenges

Scaling deuterated synthesis introduces economic and technical hurdles:

Chemical Reactions Analysis

Types of Reactions

Methyl salicylate-d3 undergoes various chemical reactions, including:

Hydrolysis: In the presence of an aqueous base, methyl salicylate-d3 hydrolyzes to form salicylic acid-d3 and methanol.

Esterification: Reacts with alcohols to form different esters.

Oxidation and Reduction: Can undergo oxidation to form salicylic acid derivatives and reduction to form corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

Esterification: Alcohols and acids in the presence of an acid catalyst like sulfuric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).

Major Products

Hydrolysis: Salicylic acid-d3 and methanol.

Esterification: Various esters depending on the alcohol used.

Oxidation: Salicylic acid derivatives.

Scientific Research Applications

Methyl salicylate-d3 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.

Medicine: Utilized in the formulation of topical analgesics and anti-inflammatory agents.

Industry: Used as a flavoring agent in food and beverages, and as a fragrance in cosmetics.

Mechanism of Action

Methyl salicylate-d3 exerts its effects primarily through its conversion to salicylic acid-d3 in biological systems. Salicylic acid is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain . This mechanism is similar to that of non-deuterated methyl salicylate.

Comparison with Similar Compounds

Similar Compounds

Methyl salicylate: The non-deuterated form, commonly used in topical pain relievers and as a flavoring agent.

Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.

Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, used as an analgesic and anti-inflammatory drug.

Uniqueness

Methyl salicylate-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties that are useful in research applications. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological studies.

Q & A

Q. What are the established protocols for synthesizing methyl salicylate-d3, and how can researchers ensure isotopic purity during synthesis?

Methyl salicylate-d3 is synthesized via esterification of salicylic acid with deuterated methanol (CD3OD) in the presence of a catalyst, such as sulfuric acid . To ensure isotopic purity:

- Use anhydrous conditions to prevent proton-deuterium exchange.

- Confirm deuteration efficiency via nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of proton signals in CD3 groups).

- Validate purity using gas chromatography-mass spectrometry (GC/MS) to detect non-deuterated impurities (e.g., monitoring ions at m/z 61 vs. m/z 64 for acetate derivatives) .

Q. Which analytical techniques are most effective for characterizing methyl salicylate-d3, and how should researchers handle co-elution issues in chromatographic separation?

- GC/MS : Ideal for volatile derivatives; use selective ion monitoring (SIM) to distinguish deuterated (m/z 64) and non-deuterated (m/z 61) fragments .

- NMR : Critical for structural confirmation and quantifying deuteration levels (e.g., <sup>1</sup>H and <sup>13</sup>C spectra).

- LC-HRMS : For non-volatile derivatives or complex matrices.

Handling co-elution: If GC peaks overlap, integrate combined peaks and calculate deuterated compound abundance using ion ratios (e.g., m/z 64/(61+64)) validated via artificial mixtures .

Q. How should researchers design controlled experiments to study methyl salicylate-d3 stability under varying environmental conditions?

- Temperature/light exposure : Use stability chambers with controlled parameters.

- pH dependence : Test buffered solutions (e.g., pH 3–9) and analyze degradation via LC/MS.

- Deuterium exchange : Monitor using isotopic ratio mass spectrometry (IRMS) in aqueous matrices.

- Reference: Include non-deuterated methyl salicylate as a control to differentiate degradation from isotopic exchange .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of methyl salicylate-d3 while minimizing isotopic dilution?

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., H2SO4 vs. BF3·Et2O) for faster esterification.

- Solvent selection : Use aprotic solvents (e.g., THF) to reduce proton contamination.

- Deuterium retention : Conduct kinetic studies to identify conditions (e.g., low temperature) that minimize back-exchange.

- Data validation: Compare yields via gravimetric analysis and isotopic purity via MS .

Q. What strategies are recommended for resolving discrepancies between observed and expected isotopic distribution patterns in methyl salicylate-d3 studies?

- Contamination checks : Analyze reagents (e.g., CD3OD) for proton impurities via NMR.

- Cross-method validation : Combine GC/MS with <sup>2</sup>H-NMR to confirm deuteration sites.

- Case study : In a lipid recycling experiment, methyl salicylate-d3 showed minimal relocation in bee heads compared to deuterated lipids. This discrepancy was resolved by confirming its volatility-driven loss during handling .

Q. How can researchers model deuterium kinetic isotope effects (KIEs) in methyl salicylate-d3 metabolic or degradation pathways?

- Computational methods : Use density functional theory (DFT) to predict KIEs in enzymatic reactions.

- Experimental validation : Compare reaction rates of deuterated vs. non-deuterated compounds in vitro (e.g., hydrolysis assays).

- Data interpretation: Normalize rates to account for isotopic mass differences and validate with Arrhenius plots .

Methodological Challenges and Solutions

Q. How should researchers design isotopic tracing experiments to track methyl salicylate-d3 in biological systems without interference from endogenous compounds?

- Sample preparation : Use solid-phase extraction (SPE) to isolate methyl salicylate-d3 from biological matrices.

- Selective detection : Employ tandem MS (MS/MS) with deuterium-specific transitions (e.g., m/z 152 → 64).

- Negative controls : Include tissues/fluids from untreated organisms to identify background signals .

Q. What statistical approaches are appropriate for quantifying methyl salicylate-d3 in complex matrices when using mass spectrometry?

- External calibration : Prepare standard curves with deuterated analogs to correct for matrix effects.

- Internal standards : Use isotopically labeled internal standards (e.g., methyl salicylate-d5) for precision.

- Advanced validation: Apply multivariate analysis (e.g., PCA) to distinguish isotopic patterns from noise .

Q. How can researchers ensure reproducibility of methyl salicylate-d3 synthesis and characterization across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.